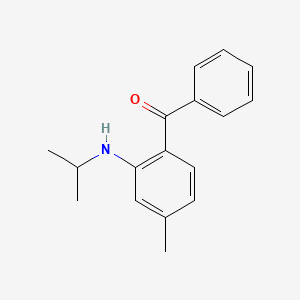
2-(N-isopropylamino)-4-methylbenzophenone
Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04071557
Procedure details


Examples 1-19 as recorded in the following Table I represent trials in which the amount of 4-methyl-2-aminobenzophenone (a compound III in amount of 21.1 grs. or 0.1 mol) is held constant and the amount of other reaction system components including acetone (the compound III), borohydride (sodium borohydride), acid (sulfuric acid) and water are varied. In these examples, the reaction system is maintained at 20°-25° C. throughout the reaction and the rate of addition of the borohydride is controlled accordingly, such addition requiring in most cases about 60 minutes, after which the reaction system is stirred for an additional 60 minutes, followed by filtering. The filtrate is concentrated and the residue dissolved in about 88 mls. of heptane and the resulting solution extracted first with 20 mls. of 4N. ammonium hydroxide solution, then three times each with 10 mls. of 2N. sulfuric acid, and then washed with 10 mls. of 0.5N sulfuric acid. The heptane is distilled off to obtain the desired 2-(N-isopropylamino)-4-methylbenzophenone which boils at 180° -185° C./5 mm Hg.

[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[C:4]([NH2:16])[CH:3]=1.[CH3:17][C:18]([CH3:20])=O.[BH4-].S(=O)(=O)(O)O>O>[CH:18]([NH:16][C:4]1[CH:3]=[C:2]([CH3:1])[CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])([CH3:20])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)N
|
Step Two
[Compound]
|
Name
|
compound III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
21.1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Five
[Compound]
|
Name
|
compound III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after which the reaction system is stirred for an additional 60 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is maintained at 20°-25° C. throughout the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
such addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
requiring in most cases about 60 minutes
|
|
Duration
|
60 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in about 88 mls
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of heptane and the resulting solution extracted first with 20 mls
|
WASH
|
Type
|
WASH
|
|
Details
|
sulfuric acid, and then washed with 10 mls
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The heptane is distilled off
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
